molecular formula C29H28F3N7O3 B1193388 pan-Raf/RTK inhibitor I-16

pan-Raf/RTK inhibitor I-16

カタログ番号 B1193388
分子量: 579.5842
InChIキー: JJZOMHGFHHDWQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

pan-Raf/RTK inhibitor I-16 is a novel potent pan-raf and receptor tyrosine kinase inhibitor, potently inhibits all subtypes of rafs with ic50 values of 3.49 (brafv600e), 8.86 (araf), 5.78 (brafwt), and 1.65 nm (craf), respectively

科学的研究の応用

Overcoming Resistance in Cancer Treatment

Pan-Raf inhibitors, including I-16, have shown promise in overcoming resistance to cancer treatments. Studies have found that I-16 can inhibit all subtypes of Rafs and display potent antiproliferative activities against various cancer cell lines. This suggests that Pan-Raf inhibitors like I-16 can be a strategic approach to combat melanoma resistance induced by therapies with selective BRafV600E inhibitors (Zhang et al., 2017).

Combination Therapies in Cancer

Combining Pan-RAF inhibitors with other therapeutic agents has been shown to be effective in treating cancers that are resistant to individual treatments. For instance, the combination of Pan-RAF and MEK inhibitors displayed strong synergy in cancer cell lines with RAS-activating events, suggesting that such combinations can be a novel therapeutic strategy for BRAF- and KRAS-mutant cancers (Whittaker et al., 2015).

Potential in Treating Various Cancer Types

Pan-RAF inhibitors have shown potential in treating a range of cancer types. Their ability to inhibit MEK/ERK in BRAF and NRAS mutant melanoma and to overcome intrinsic and acquired resistance to BRAF and BRAF/MEK inhibitors points to their broad applicability in cancer treatment (Girotti et al., 2015).

Insights from Genomic Analysis

Pan-cancer genomics analysis has highlighted the significance of the RTK-RAS-RAF-MEK pathway in oncogenesis. Such studies underscore the importance of Pan-RAF inhibitors in targeting alterations in this pathway across different cancer types, which can aid in the development of targeted cancer therapies (Imperial et al., 2017).

Exploration in Specific Cancer Types

Specific studies have focused on the development of Pan-RAF inhibitors for certain cancer types, like colorectal cancer with mutant K-RAS. Such research is vital for developing new therapeutic approaches for cancers resistant to current treatments (Hong et al., 2016).

Potential in Targeting Acute Myeloid Leukemia

Pan-RAF inhibitors have shown promise in targeting acute myeloid leukemia (AML), particularly in combination with BCL2 inhibition. This indicates their potential as a treatment strategy for AML, overcoming resistance to other treatments (Tambe et al., 2020).

Inhibiting RAF Dimers and Anti-tumor Activities

Studies on inhibitors like LY3009120, which target RAF dimers, have shown anti-tumor activities across multiple models carrying KRAS, NRAS, or BRAF mutation. This underscores the significance of Pan-RAF inhibition in treating cancers with these mutations (Peng et al., 2015).

特性

製品名

pan-Raf/RTK inhibitor I-16

分子式

C29H28F3N7O3

分子量

579.5842

IUPAC名

3-(1-(9H-purin-6-yl)cyclopropane-1-carboxamido)-4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)benzamide

InChI

InChI=1S/C29H28F3N7O3/c1-17-2-3-18(12-22(17)38-27(41)28(6-7-28)24-23-25(35-15-33-23)36-16-34-24)26(40)37-20-5-4-19(21(13-20)29(30,31)32)14-39-8-10-42-11-9-39/h2-5,12-13,15-16H,6-11,14H2,1H3,(H,37,40)(H,38,41)(H,33,34,35,36)

InChIキー

JJZOMHGFHHDWQO-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(CN2CCOCC2)C(C(F)(F)F)=C1)C3=CC=C(C)C(NC(C4(C5=C6N=CNC6=NC=N5)CC4)=O)=C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

pan-Raf/RTK inhibitor I-16

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pan-Raf/RTK inhibitor I-16
Reactant of Route 2
pan-Raf/RTK inhibitor I-16
Reactant of Route 3
pan-Raf/RTK inhibitor I-16
Reactant of Route 4
Reactant of Route 4
pan-Raf/RTK inhibitor I-16
Reactant of Route 5
Reactant of Route 5
pan-Raf/RTK inhibitor I-16
Reactant of Route 6
Reactant of Route 6
pan-Raf/RTK inhibitor I-16

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。